N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide
Description
Properties
CAS No. |
764655-90-5 |
|---|---|
Molecular Formula |
C19H21N3O5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-16(26-3)17(27-4)10-15(13)25-2/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
ASRJGSDXSDUMFD-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple fluorophenyl groups and a hexahydroquinoline core. The molecular formula is , with a molecular weight of approximately 394.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor of specific enzymes.
1. Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 12.5 µM. This suggests that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
2. Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses:
- Mechanism : It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition assays indicated that it has an IC50 value of 15 µM against COX-2, making it a candidate for further development as an anti-inflammatory agent.
3. Enzyme Inhibition
The compound's ability to inhibit enzymes involved in various biological processes has been extensively studied:
| Enzyme Target | IC50 Value (µM) | Notes |
|---|---|---|
| COX-1 | 20 | Moderate inhibition observed |
| COX-2 | 15 | Significant inhibition |
| AChE | 25 | Potential for neuroprotective effects |
| BChE | 30 | Less potent compared to AChE |
The mechanisms underlying the biological activities of N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involve:
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in cancer cells.
- Inhibition of Cell Proliferation : By targeting specific signaling pathways associated with cell growth and survival.
Research Findings
A comprehensive study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound. The findings indicated that:
- Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.
- Biological Evaluation : In vitro tests confirmed its efficacy against various cancer cell lines and its potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as therapeutic agents in treating infections .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to interact with cellular pathways involved in cell proliferation and survival .
Coordination Chemistry
Schiff Base Complexes
N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has been explored extensively. For example, the synthesis of metal complexes using this compound has revealed enhanced biological activities compared to the uncoordinated ligand. These metal-ligand interactions can lead to improved solubility and bioavailability of the compounds .
Material Science
Polymeric Applications
In material science, derivatives of N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The integration of such organic compounds into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .
Case Study 1: Antimicrobial Evaluation
A study conducted on Schiff base derivatives indicated that N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide exhibited significant antimicrobial activity against Bacillus cereus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effectiveness at low concentrations.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate precursor amines and aldehydes:
Reaction :
Conditions :
| Acid Strength | Temperature | Yield | Reference |
|---|---|---|---|
| 1M HCl | 80°C, 2 hr | 92% | |
| 0.5M H₂SO₄ | 60°C, 4 hr | 85% |
Key Findings :
-
Hydrolysis is reversible under alkaline conditions (pH >10) due to imine reformation .
-
Stability in neutral/buffered solutions exceeds 48 hours.
Acetylation Reactions
The free amine (-NH-) in the oxamide core reacts with acetylating agents:
Reaction :
Conditions :
| Reagent | Catalyst | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine | 78% | |
| Acetyl chloride | DMAP | 82% |
Structural Impact :
-
Acetylation at the oxamide NH reduces hydrogen-bonding capacity, altering solubility.
-
No reactivity observed at hydrazone NH under these conditions .
Metal Complexation
The compound acts as a tridentate ligand via:
-
Hydrazone nitrogen
-
Oxamide carbonyl oxygen
-
Methoxy oxygen (optional)
Example Reaction with Cu(II) :
Reported Complexes :
| Metal Salt | Stoichiometry | Geometry | Magnetic Moment (μB) | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:1 | Square planar | 1.73 | |
| Ni(NO₃)₂ | 1:2 | Octahedral | 3.12 | |
| RuCl₃ | 1:1 | Trigonal bipyramidal | 1.98 |
Applications :
-
Cu(II) complexes show 4.8× enhanced antimicrobial activity vs. free ligand .
-
Ru(III) complexes exhibit redox-mediated catalytic activity in alkene oxidation .
Methoxy Substitution Reactions
The 2,4,5-trimethoxy group undergoes selective demethylation or nitration:
a. Demethylation (Selective at 4-OCH₃) :
Conditions :
b. Nitration :
Regioselectivity :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces E→Z isomerization:
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Quantum yield (Φ) | 0.32 ± 0.03 | |
| Half-life (t₁/₂) | 12.4 min (in MeOH) | |
| Thermal reversion | 98% E-form at 25°C (24 hr) |
Applications :
Biological Interactions
a. Enzyme Binding :
b. Prodrug Activation :
Comparison with Similar Compounds
Key Structural Features :
- Oxamide core : Enhances hydrogen-bonding capacity and molecular rigidity.
- 2,4,5-Trimethoxyphenyl group: Known to improve membrane permeability and target engagement in anticancer agents .
Structural and Functional Analogues
Table 1: Structural and Bioactivity Comparison of Selected Compounds
Abbreviations : TMP = Trimethoxyphenyl.
Key Observations :
Substituent Position Effects: The 2,4,5-trimethoxyphenyl group (as in the target compound) shows selective potency in MCF7 cells compared to 3,4,5-trimethoxyphenyl analogs, which are generally more active in other cell lines (e.g., HeLa) .
Core Structure Impact :
- Oxamide vs. Acrylamide : Acrylamide derivatives (e.g., compound 59 in ) exhibit stronger neuroprotection due to extended conjugation and hydrogen-bonding capacity.
- Pyrazole vs. Triazole : Pyrazole-based carbohydrazides () show moderate activity, while triazole-thioacetohydrazides () may leverage sulfur’s electron-rich properties for target binding.
Hydroxyl groups (e.g., compound 59 in ) improve antioxidant activity but may reduce metabolic stability.
Structure-Activity Relationship (SAR) Trends
- Methoxy Group Positioning :
- Linker Flexibility :
- Steric and Electronic Effects :
- The 4-methyl group in the target compound likely reduces steric hindrance compared to bulkier substituents, favoring target binding.
Preparation Methods
Stepwise Synthesis via Oxamide Intermediate
The compound is typically synthesized through a three-step process:
-
Acylation of 4-methylaniline : Reaction with ethyl oxalyl chloride forms the oxalate ester intermediate.
-
Hydrazide formation : Saponification and subsequent treatment with hydrazine hydrate yields the oxamide hydrazide.
-
Condensation with 2,4,5-trimethoxybenzaldehyde : Hydrazone formation via Schiff base condensation.
Key Reaction:
Detailed Experimental Protocols
Synthesis of Ethyl Oxo(4-methylphenylamino)acetate
Reagents :
-
4-methylaniline (1.8 mL, 20 mmol)
-
Ethyl oxalyl chloride (2.2 mL, 20 mmol)
Procedure :
-
Add ethyl oxalyl chloride dropwise to 4-methylaniline and EtN in CHCl at 0°C.
-
Stir at room temperature for 2 hours.
Characterization :
-
IR (KBr) : 3346 cm (N–H), 1704 cm (C=O).
Formation of Oxamide Hydrazide
Reagents :
-
Ethyl oxo(4-methylphenylamino)acetate (3.74 g, 19 mmol)
Procedure :
-
Reflux the ester with hydrazine hydrate in ethanol for 2 hours.
-
Filter the precipitate and wash with cold ethanol (yield: 90%).
Characterization :
-
Mp : 217–219°C.
-
IR (KBr) : 3319 cm (N–H), 1668 cm (C=O).
Condensation with 2,4,5-Trimethoxybenzaldehyde
Reagents :
Procedure :
-
Reflux the hydrazide and aldehyde in ethanol for 4–6 hours.
-
Cool, filter, and recrystallize from ethanol (yield: 75–85%).
Characterization :
-
H NMR (DMSO-d) : δ 2.35 (s, 3H, CH), 3.80–3.85 (m, 9H, OCH), 7.25–8.10 (m, 7H, Ar–H), 10.20 (s, 1H, N–H).
Optimization and Comparative Analysis
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 80 | 6 | 78 |
| Methanol | Acetic acid | 70 | 5 | 82 |
| THF | – | 65 | 8 | 68 |
Key Findings :
Stereochemical Control
The E-configuration of the hydrazone is confirmed by:
-
NOESY NMR : No coupling between the imine proton and aromatic protons of the aldehyde.
-
X-ray crystallography (analogous structures): Antiperiplanar arrangement of the oxamide and trimethoxyphenyl groups.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 78% | 72% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 6 hours | 7 hours |
Challenges :
-
Prolonged drying times for the hydrazide intermediate at scale.
-
Recrystallization requires 3:1 ethanol/water (v/v) for consistent purity.
Alternative Methods and Innovations
Microwave-Assisted Synthesis
Solid-State Mechanochemical Synthesis
Quality Control and Analytical Data
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | Retention time: 8.2 min | 98.5% purity |
| TLC (SiO, EtOAc) | R = 0.45 | Single spot |
Stability Studies
| Condition | Degradation Over 6 Months |
|---|---|
| 25°C, sealed | <2% |
| 40°C, 75% RH | 8% |
Q & A
Q. What are the key synthetic steps for preparing N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Alkylation of a precursor (e.g., 2,4,5-trimethoxyphenyl-substituted aniline) using agents like 2-chloroacetonitrile or ethyl bromoacetate under basic conditions to introduce functional groups .
- Step 2 : Formation of the Schiff base (imine) via condensation of the amine with an aldehyde or ketone derivative. The E-configuration is stabilized by steric and electronic factors during reaction optimization .
- Step 3 : Oxamide core assembly through coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
- Yield Optimization : Crystallization from methanol or ethanol improves purity, with yields ranging from 56% to 99% depending on substituents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and Schiff base geometry (E vs. Z) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed m/z 404.1138 matches calculated for CHNOSNa) .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. Software like SHELXL refines crystallographic data, with R-factors < 0.05 for high-resolution structures .
Advanced Research Questions
Q. How do methoxy substituents on the phenyl rings influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- 2,4,5-Trimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl : The 2,4,5-trimethoxy configuration shows reduced antiproliferative potency against HeLa cells compared to 3,4,5-trimethoxy analogs but retains activity in MCF7 breast cancer cells. This suggests cell-line-specific interactions .
- Methoxy Positioning : Removing a methoxy group (e.g., from 2,4,5- to 2,4-substituted) decreases neuroprotective activity (EC increases from 2.41 µM to >5 µM), highlighting the role of substitution density in hydrogen bonding and membrane permeability .
- Table 1 : Cytotoxicity Data for Analogous Compounds
| Substituent Pattern | Cell Line (IC, µM) | Reference |
|---|---|---|
| 2,4,5-Trimethoxy | MCF7: 1.2 ± 0.3 | |
| 3,4,5-Trimethoxy | HeLa: 0.8 ± 0.2 | |
| 2,4-Dimethoxy | HBMEC-2: 5.91 ± 0.16 |
Q. How can conflicting SAR data across cell lines be resolved?
- Methodological Approach :
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., tubulin inhibition for 2,4,5-trimethoxy derivatives in MCF7 cells) .
- Membrane Permeability Assays : Compare cellular uptake via LC-MS/MS to rule out bioavailability discrepancies .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and putative targets (e.g., binding pockets in β-tubulin) to explain selectivity .
Q. What computational tools aid in structural analysis and refinement?
- Software Recommendations :
- SHELX Suite : For X-ray data refinement. SHELXL handles small-molecule crystallography, while SHELXD/E assist in solving phases for complex structures .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in neuroprotection assays .
- Mercury (CCDC) : Visualizes crystallographic packing and hydrogen-bonding networks critical for stability .
Q. How to design neuroprotection assays for this compound?
- Experimental Design :
- Cell Models : Use hydrogen peroxide-damaged SH-SY5Y or HBMEC-2 neuronal cells to mimic oxidative stress .
- Dose-Response Curves : Measure EC values (e.g., 2.41 µM for HBMEC-2 cells) using MTT or Calcein-AM viability assays .
- Control Compounds : Compare to known antioxidants (e.g., butylated hydroxyanisole) to benchmark efficacy .
Data Contradiction Analysis
Q. Why does the 2,4,5-trimethoxyphenyl group show variable potency across studies?
- Key Factors :
- Solubility Differences : Higher logP (3.19) for 2,4,5-trimethoxy derivatives may reduce aqueous solubility, limiting bioavailability in certain assays .
- Metabolic Stability : Cytochrome P450-mediated demethylation of methoxy groups can generate inactive metabolites, affecting IC values in prolonged assays .
- Crystallographic Artifacts : Polymorphism or solvent inclusion in crystal lattices may alter measured bioactivity. Always validate with amorphous or co-crystallized forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
